3,7-Dimethyldecane
Description
3,7-Dimethyldecane (C₁₂H₂₆) is a branched alkane with a molecular weight of 170.34 g/mol and a CAS registry number of 17312-54-8 . It is characterized by methyl groups at the third and seventh carbon positions of a decane backbone. This compound has been identified in diverse contexts:
- Biological Sources: Found in trace amounts (0.14% peak area) in the essential oils of Euphorbia macrorrhiza roots and as a specific metabolite in the secretome of the fungal pathogen Candida glabrata .
- Environmental Presence: Detected in indoor air pollutants emitted from printing facilities and as a volatile organic compound (VOC) in hyperbaric hyperoxic exposure studies, though it was only reported in one study .
- Analytical Identification: Confirmed via GC-MS fragmentation patterns, notably the m/z 57 ion indicating a methyl group at C3 .
Properties
CAS No. |
17312-54-8 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,7-dimethyldecane |
InChI |
InChI=1S/C12H26/c1-5-8-12(4)10-7-9-11(3)6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
VDAVEASVPZDNQB-UHFFFAOYSA-N |
SMILES |
CCCC(C)CCCC(C)CC |
Canonical SMILES |
CCCC(C)CCCC(C)CC |
Synonyms |
3,7-dimethyldecane |
Origin of Product |
United States |
Comparison with Similar Compounds
2,5-Dimethyldecane and 2,6-Dimethyldecane
- Molecular Formula : Both isomers share the formula C₁₂H₂₆.
- Key Differences :
- Branching Position : 2,5- and 2,6-isomers have methyl groups closer to the terminal carbons, whereas 3,7-dimethyldecane has central branching.
- Occurrence : 2,6-Dimethyldecane is reported in phytochemical extracts of Caesalpinia bonducella seeds , while this compound is linked to fungal and plant sources.
- Physicochemical Properties : Central branching in this compound likely results in a higher boiling point compared to terminal-branched isomers due to reduced molecular symmetry .
Longer-Chain Analogs
3,7-Dimethylundecane (C₁₃H₂₈) and 7-Methyltridecane (C₁₄H₃₀)
- Structural Features : These compounds extend the carbon chain while retaining similar branching patterns.
- Molecular Weight : 3,7-Dimethylundecane (184.36 g/mol) and 7-methyltridecane (198.39 g/mol) have progressively higher masses .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Sources |
|---|---|---|---|
| 3,7-Dimethylundecane | C₁₃H₂₈ | 184.36 | Synthetic standards |
| 7-Methyltridecane | C₁₄H₃₀ | 198.39 | NIST reference data |
Functionalized Derivatives
2,3,7-Trimethyldecane (C₁₃H₂₈)
- Structure : Features an additional methyl group at C2, increasing steric hindrance.
Key Research Findings
Biological Significance :
- This compound’s presence in C. glabrata suggests a role in fungal communication or stress response .
- In plants, it may contribute to antimicrobial defenses, as seen in E. macrorrhiza .
Environmental Impact :
- Its detection in printer emissions highlights its release during industrial processes, warranting studies on inhalation toxicity .
Analytical Challenges :
- Differentiation of structural isomers (e.g., 2,5- vs. This compound) requires advanced GC-MS/MS due to similar fragmentation patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
